Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

Descripción

Systematic IUPAC Nomenclature and Structural Representation

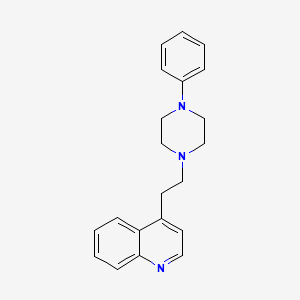

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its core quinoline scaffold and substituent groups. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering of quinoline begins with the nitrogen atom in the pyridine ring as position 1, followed by consecutive numbering around the fused benzene ring.

At position 4 of the quinoline system, an ethyl group (-CH2-CH2-) is attached. This ethyl chain is further substituted at its terminal carbon by a piperazinyl group. Piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is modified by a phenyl group attached to the nitrogen at position 4. Combining these structural elements, the systematic IUPAC name is 4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline .

The structural formula can be represented as follows:

- Quinoline core : A fused bicyclic system with nitrogen at position 1.

- Ethyl bridge : A two-carbon chain extending from position 4 of quinoline.

- Piperazinyl group : A 1,4-diazacyclohexane ring substituted with a phenyl group at position 4.

This nomenclature aligns with IUPAC Rule C-14.4 for substituents on heterocyclic systems, ensuring unambiguous identification of the compound’s topology.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service (CAS) Registry Number 126921-42-4 uniquely identifies this compound across scientific databases. CAS numbers are critical for disambiguating chemically similar structures and facilitating precise literature searches.

The molecular formula C21H23N3 is validated through mass spectrometry and elemental analysis data. Breaking down the formula:

- 21 carbon atoms : Derived from the quinoline ring (9 carbons), phenyl group (6 carbons), piperazine ring (4 carbons), and ethyl bridge (2 carbons).

- 23 hydrogen atoms : Distributed across the aromatic rings, ethyl chain, and piperazine moiety.

- 3 nitrogen atoms : One from the quinoline pyridine ring and two from the piperazine ring.

The molecular weight calculated from this formula is 317.47 g/mol , consistent with high-resolution mass spectrometry data. This validation ensures the formula’s accuracy in experimental and regulatory contexts.

Synonymous Chemical Designations and Database Identifiers

This compound is referenced under multiple synonyms and identifiers in chemical databases, reflecting its utility in diverse research domains:

- 4-(2-(4-Phenyl-1-piperazinyl)ethyl)quinoline : A systematic synonym emphasizing the piperazine substitution pattern.

- VC2493332 : The Registry of Toxic Effects of Chemical Substances (RTECS) identifier, used for toxicity and safety documentation.

- Beilstein Reference 4515193 : A unique identifier in the Beilstein database, which catalogs organic compounds and their properties.

- PubChem CID 2976095 (related analogue) : While not directly indexed for this compound, structurally related derivatives like 2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole (CID 2976095) share functional group similarities, illustrating the chemical diversity within this class.

These identifiers enable cross-referencing across toxicological, synthetic, and pharmacological databases. For instance, RTECS entries provide acute toxicity data (e.g., intraperitoneal LD50 of 75 mg/kg in mice), though detailed pharmacological profiles fall outside this article’s scope.

Structure

3D Structure

Propiedades

Número CAS |

126921-42-4 |

|---|---|

Fórmula molecular |

C21H23N3 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline |

InChI |

InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2 |

Clave InChI |

XOMJYONWYHIHCM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-, can be achieved through several methods. Common synthetic routes include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or silica gel are gaining popularity due to their environmental benefits .

Análisis De Reacciones Químicas

Types of Reactions

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives react with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated quinoline derivatives, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline derivatives, including Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-, have garnered attention for their diverse pharmacological activities. These compounds are primarily studied for their potential therapeutic effects in treating various diseases.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents. Research indicates that certain quinoline-based compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives has been extensively documented. Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown significant antibacterial activity, with minimum inhibitory concentration values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Q1 | 25 | E. coli |

| Q2 | 25 | S. aureus |

| Q3 | 34 | P. aeruginosa |

Neuropharmacological Effects

Research has indicated that quinoline derivatives can interact with neurotransmitter systems, particularly those involving dopamine receptors. For example, quinoline compounds have been shown to exhibit partial agonist activity at benzodiazepine receptors, suggesting potential applications in treating anxiety and mood disorders .

Synthetic Applications

The synthesis of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- involves several key reactions that highlight its versatility as a building block in organic synthesis.

Synthetic Routes

Various synthetic methods are employed to develop quinoline derivatives:

- Friedländer Synthesis : A common method for synthesizing quinolines through the condensation of aniline with carbonyl compounds.

- Nucleophilic Substitution : This reaction is often used to introduce piperazine moieties into the quinoline structure.

These synthetic approaches allow for the modification of the quinoline core to enhance biological activity or to create novel compounds for further research .

Case Studies

Several case studies illustrate the applications of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- in drug development and research.

Anticancer Research

A study evaluated the efficacy of a series of quinoline derivatives against various cancer cell lines, demonstrating that modifications to the piperazine moiety could significantly enhance anticancer activity. The findings support the hypothesis that structural variations can lead to improved therapeutic profiles .

Antimicrobial Testing

In another study, the antibacterial activity of synthesized quinoline derivatives was assessed against multiple bacterial strains using agar diffusion methods. The results indicated that certain structural features correlated with increased antibacterial potency .

Mecanismo De Acción

The mechanism of action of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with cell signaling pathways, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Key Quinoline-Piperazine Derivatives

Impact of Piperazine Substituents

- Phenyl vs. substituted phenyl: The 4-phenyl group in the target compound and centhaquin confers moderate α1-adrenoceptor affinity. Substitution with 3-methylphenyl (centhaquin) increases lipophilicity and receptor-binding duration . Fluorophenyl substitution (e.g., 3-fluorophenyl in ) enhances serotonin receptor (5-HT₁A) selectivity due to electronegative effects . Chlorophenyl derivatives () exhibit antibacterial activity, likely due to improved membrane penetration .

Methylpiperazine :

Role of Quinoline Substitution Patterns

- C4 vs. C2 substitution: C4-substituted derivatives (target compound, centhaquin) primarily target adrenoceptors, while C2-substituted analogs () show dual α1/5-HT₁A activity due to altered steric interactions .

- Thienyl substitution :

Linker Modifications

- Ethyl vs. carbonyl linkers :

Key Research Findings

- Hypotensive Activity : The target compound’s ethyl-linked 4-phenylpiperazine mirrors centhaquin’s mechanism but with reduced potency compared to its 3-methylphenyl analog .

- Anticancer Potential: Thienyl-substituted derivatives () inhibit FGF-R2 autophosphorylation (IC₅₀: 88 nM), outperforming non-thienyl analogs .

- Antibacterial Specificity : Chlorophenyl-piperazine derivatives () exhibit superior Gram-positive activity (MIC: 2 µg/mL) compared to unsubstituted phenyl analogs .

Actividad Biológica

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family, known for its significant biological activities and potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a quinoline core with a piperazine moiety attached via an ethyl chain at the 4-position. This unique structure enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry. Quinoline derivatives are recognized for their diverse applications in pharmaceuticals, including roles as antimalarial, antibacterial, antifungal, and anticancer agents .

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains. For instance, a study evaluated the antibacterial activity of new 2-phenyl-quinoline-4-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Properties : Some quinoline derivatives have been identified as potential anticancer agents. They can inhibit DNA synthesis and cell division, which are critical processes in cancer proliferation .

- CNS Activity : Certain derivatives act as antagonists at dopamine receptors, suggesting potential applications in treating neurological disorders. For example, modifications in the piperazine ring of quinoline compounds have led to increased binding affinity for dopamine D2/D3 receptors .

- Antileishmanial Activity : Research has shown that specific quinoline derivatives can significantly reduce parasite burdens in models of visceral leishmaniasis, indicating their potential as therapeutic agents against this disease .

The mechanisms underlying the biological activities of quinoline derivatives are diverse:

- Receptor Modulation : Some compounds act as partial agonists or antagonists at various receptors (e.g., benzodiazepine receptors), influencing neurotransmitter systems and exhibiting anxiolytic or antidepressant effects .

- Enzyme Inhibition : Quinoline derivatives have been reported to inhibit key enzymes involved in inflammatory processes and cancer progression. For example, certain compounds inhibit platelet aggregation and show anti-inflammatory effects by modulating cytokine generation .

Case Studies

- Antimicrobial Efficacy : A study synthesized several new quinoline derivatives and assessed their antibacterial activity using the agar diffusion method. Results indicated that structural modifications significantly enhanced their efficacy against resistant bacterial strains .

- CNS Effects : In animal models, specific quinoline derivatives demonstrated protective effects against reserpine-induced catalepsy, suggesting potential applications in treating movement disorders .

- Antileishmanial Research : A study on 2-trans-epoxypropyl quinoline showed remarkable efficacy in reducing parasite load in BALB/c mice models of leishmaniasis, highlighting its potential as a novel treatment option .

Summary of Findings

The following table summarizes key biological activities and findings related to Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-:

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 4-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline derivatives, and how are their purities validated? A: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, protection/deprotection strategies, and coupling of the quinoline core with a piperazine-ethyl moiety. For example, intermediates like 7-chloro-4-piperazinylquinoline are alkylated with 2-(4-phenylpiperazin-1-yl)ethyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification often involves silica gel chromatography or recrystallization from ethyl acetate . Purity is confirmed using:

- 1H/13C NMR : To verify substituent integration and absence of unreacted intermediates.

- HRMS : For exact mass matching (<5 ppm deviation) .

- Melting point analysis : To assess crystallinity and batch consistency .

Advanced Synthetic Optimization

Q: How can researchers address low yields in the alkylation step of 4-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline derivatives? A: Yield optimization requires evaluating:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) may enhance nucleophilicity but risk side reactions.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition .

- Catalysts : Anhydrous conditions with bases like K₂CO₃ improve deprotonation of the piperazine nitrogen .

- Protecting groups : Temporary Boc protection of the piperazine nitrogen prevents unwanted side alkylation .

Basic Biological Screening

Q: What in vitro assays are suitable for preliminary evaluation of anti-inflammatory activity in this compound class? A: Standard assays include:

- Nitric oxide (NO) inhibition : Measure NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess reagent .

- Cyclooxygenase (COX-2) inhibition : ELISA-based quantification of prostaglandin E₂ .

- Cell viability (MTT assay) : To rule out cytotoxicity at tested concentrations .

Advanced Pharmacological Profiling

Q: How can contradictory results between in vitro and in vivo analgesic efficacy be resolved? A: Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis to determine free drug fraction .

- Dose-response refinement : Adjusting in vivo doses based on pharmacokinetic parameters (e.g., AUC, Cmax) .

Structural-Activity Relationship (SAR) Design

Q: What substituents on the quinoline or piperazine ring enhance dopamine D3 receptor selectivity? A: Key modifications:

- Quinoline C4 position : Bulky aryl groups (e.g., 4-fluorophenyl) improve D3 affinity by filling hydrophobic pockets .

- Piperazine N4-substitution : Electron-withdrawing groups (e.g., CF₃) reduce off-target D2 binding .

- Ethyl linker elongation : Introducing methylene spacers increases conformational flexibility for receptor docking .

Data Contradiction Analysis

Q: How should researchers interpret conflicting antimicrobial activity data across structurally similar derivatives? A: Potential factors:

- Bacterial strain variability : Test against standardized panels (e.g., ATCC strains) .

- Solubility differences : Use DMSO controls and confirm compound stability in assay media .

- Efflux pump activity : Include efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .

Computational Modeling

Q: Which computational methods are effective for predicting binding modes of 4-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline derivatives? A: A hybrid approach is recommended:

- Molecular docking (AutoDock Vina) : Initial screening against target receptors (e.g., D3 dopamine receptor PDB: 3PBL) .

- Molecular dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability .

- QSAR modeling : Use Hammett constants or CoMFA to correlate electronic/steric features with activity .

Spectral Data Interpretation

Q: How can researchers resolve overlapping peaks in the 1H NMR spectra of these compounds? A: Techniques include:

- 2D NMR (COSY, HSQC) : Assign coupled protons and differentiate aromatic/piperazine signals .

- Variable temperature NMR : Reduce signal broadening caused by conformational exchange .

- Deuterated solvent screening : Use DMSO-d₆ for polar intermediates or CDCl₃ for lipophilic derivatives .

Advanced Analytical Validation

Q: What orthogonal methods confirm the absence of regioisomers in the final product? A: Combine:

- HPLC-DAD/MS : Compare retention times and UV profiles with authentic standards .

- X-ray crystallography : Resolve atomic positions in crystalline derivatives .

- IR spectroscopy : Identify characteristic carbonyl or amine stretches to rule out misalkylation .

Toxicity Profiling

Q: What preclinical models are appropriate for evaluating hepatotoxicity risks? A: Tiered assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.